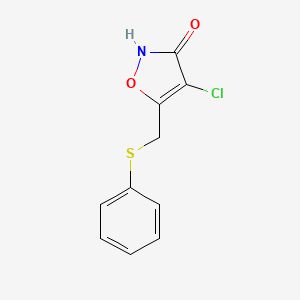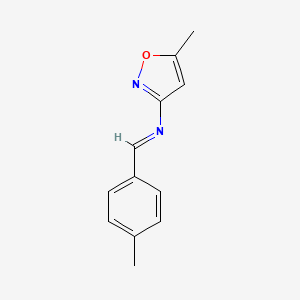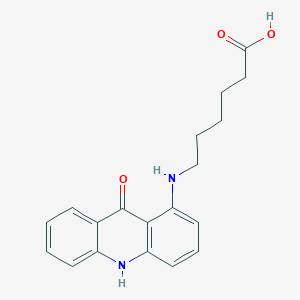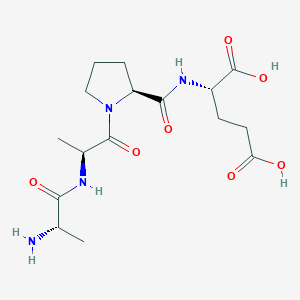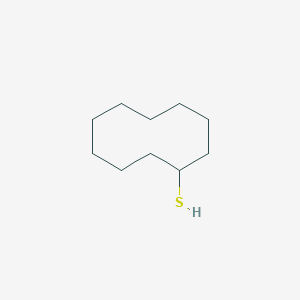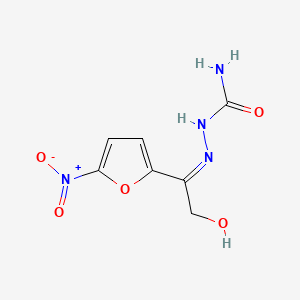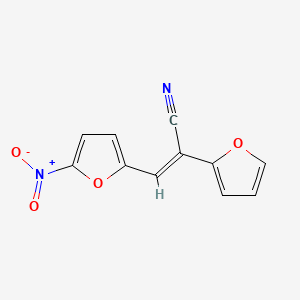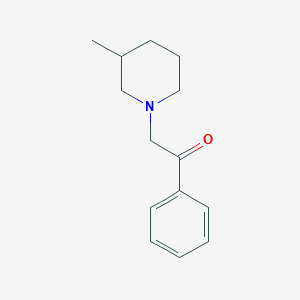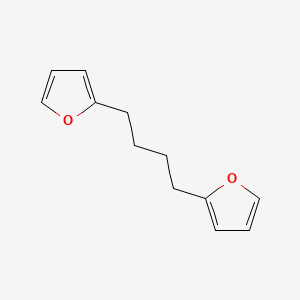
Furan, 2,2'-(1,4-butanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(furan-2-yl)butane is an organic compound featuring two furan rings attached to a butane backbone. Furans are a class of aromatic heterocycles known for their diverse pharmacological activities and utility in various chemical processes . The compound’s structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry and materials science .
Preparation Methods
The synthesis of 1,4-Di(furan-2-yl)butane typically involves the cyclization of 1,4-diketones. One common method is the acid-catalyzed cyclization of 1,4-diones, using catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, or amberlyst 15 . Another approach involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, catalyzed by silver salts . Industrial production methods often leverage these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
1,4-Di(furan-2-yl)butane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the furan rings, leading to the formation of dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like singlet oxygen, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include substituted furans and dihydrofuran derivatives .
Scientific Research Applications
1,4-Di(furan-2-yl)butane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Di(furan-2-yl)butane and its derivatives often involves interactions with biological targets such as enzymes and receptors. For instance, some furan derivatives inhibit tubulin polymerization, disrupting cell division and inducing apoptosis in cancer cells . The molecular pathways involved include the activation of p53 and Bax proteins and the inhibition of Bcl-2, leading to programmed cell death .
Comparison with Similar Compounds
1,4-Di(furan-2-yl)butane can be compared with other furan derivatives such as:
2,5-Di(furan-2-yl)thiophene: This compound features a thiophene ring instead of a butane backbone, offering different electronic properties and reactivity.
2,5-Furandicarboxylic acid: Known for its use in producing bioplastics, this compound has carboxylic acid groups that provide unique chemical functionalities.
Furan-2-ylmethanol: This derivative has a hydroxymethyl group, making it useful in synthesizing various pharmaceuticals and agrochemicals.
The uniqueness of 1,4-Di(furan-2-yl)butane lies in its dual furan rings and butane backbone, which confer distinct reactivity and versatility in synthetic applications .
Properties
CAS No. |
57640-17-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)butyl]furan |
InChI |
InChI=1S/C12H14O2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
RHWMLZXMSHVPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


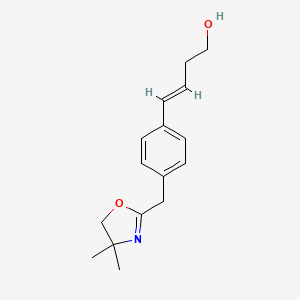

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
